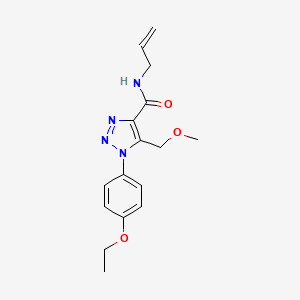
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone is a synthetic organic molecule that features a triazole ring and an azetidine ring, both of which are known for their significant biological activities The presence of the 2,4-dichlorophenyl group further enhances its potential pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Azetidine Ring Formation: The azetidine ring can be synthesized through the cyclization of appropriate precursors, often involving the use of strong bases or acids to facilitate ring closure.
Coupling with 2,4-Dichlorophenyl Group: The final step involves coupling the triazole-azetidine intermediate with a 2,4-dichlorophenyl ketone under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to functionalize the triazole ring.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery.
Medicine
In medicine, the compound is being investigated for its potential as an anticancer agent. The dichlorophenyl group is known to enhance the compound’s ability to penetrate cell membranes, increasing its efficacy against cancer cells.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
作用機序
The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The azetidine ring can enhance the compound’s binding affinity through additional hydrophobic interactions.
類似化合物との比較
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone
- (3-(2H-1,2,4-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone
- (3-(1H-1,2,4-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone
Uniqueness
The uniqueness of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone lies in its specific arrangement of the triazole and azetidine rings, which provides a distinct set of chemical and biological properties. This arrangement allows for unique interactions with biological targets, making it a promising candidate for drug development.
特性
IUPAC Name |
(2,4-dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c13-8-1-2-10(11(14)5-8)12(19)17-6-9(7-17)18-15-3-4-16-18/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFAKBUFZWJLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-hydroxy-3-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2699656.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2699658.png)
![2-[(1-Prop-2-enoylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2699659.png)
![N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2699660.png)

![N-(4-ETHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2699663.png)

![2-{({[(4-Methylphenyl)sulfonyl]amino}carbonyl)[(5-methyl-2-thienyl)methyl]amino}pyrazine](/img/structure/B2699665.png)

![2-chloro-N-{[(methylcarbamoyl)amino]methanethioyl}benzamide](/img/structure/B2699667.png)
![4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B2699670.png)
![N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2699671.png)
